molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7

2-Azabicyclo[3.1.0]hexane

Cat. No.: B1356685
CAS No.: 27202-71-7
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-UHFFFAOYSA-N
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Description

2-Azabicyclo[310]hexane is a nitrogen-containing heterocyclic compound with the molecular formula C5H9N It is a bicyclic structure consisting of a three-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the three-membered ring

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. Additionally, its interaction with proteins can lead to conformational changes, affecting protein function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, it can impact cell signaling by modulating the activity of key signaling molecules, thereby affecting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that alter the activity of the target molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have lasting impacts on cell function. Additionally, the degradation products of this compound can also affect cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported across cell membranes by specialized transporters, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of aminocyclopropanes with cyclopropenes via a (3 + 2) annulation process. This reaction can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields and high diastereoselectivity . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines to produce CHF2-substituted 3-azabicyclo[3.1.0]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.

    Substitution: The nitrogen atom in the three-membered ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard organic synthesis techniques such as heating, stirring, and the use of inert atmospheres.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane has several scientific research applications, including:

Comparison with Similar Compounds

2-Azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring strain and the presence of a nitrogen atom in the three-membered ring, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDGZWSPMAECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590960
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27202-71-7
Record name 2-Azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27202-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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